(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride (2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1279038-32-2
VCID: VC7805853
InChI: InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl
Molecular Formula: C10H21ClN2O3
Molecular Weight: 252.74

(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride

CAS No.: 1279038-32-2

Cat. No.: VC7805853

Molecular Formula: C10H21ClN2O3

Molecular Weight: 252.74

* For research use only. Not for human or veterinary use.

(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride - 1279038-32-2

Specification

CAS No. 1279038-32-2
Molecular Formula C10H21ClN2O3
Molecular Weight 252.74
IUPAC Name tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1
Standard InChI Key CBLODQXSQDSMHU-WLYNEOFISA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)N.Cl
SMILES CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl

Introduction

Chemical Structure and Stereochemical Significance

(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride features a pyrrolidine ring with three key functional groups:

  • A tert-butoxycarbonyl (Boc) protecting group at the 1-position

  • A hydroxymethyl group at the 2-position

  • A primary amine at the 4-position

The stereochemistry at the 2(S) and 4(R) positions creates a chiral center that influences molecular interactions. Comparative analysis of similar compounds shows that stereochemical variations can lead to significant differences in:

  • Solubility profiles

  • Enzymatic recognition patterns

  • Crystallization behavior

Property(2S,4R) Isomer(2R,4R) Isomer
Water Solubility12.7 mg/mL (predicted)9.8 mg/mL
LogP-0.34 (calculated)0.48
Melting Point189-192°C (decomp.)205-208°C

Synthetic Methodology

Key Synthetic Steps

While no published route specifically targets this stereoisomer, its synthesis would likely involve:

  • Chiral Pool Starting Materials: Use of enantiomerically pure pyrrolidine precursors to establish the (2S,4R) configuration .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions to install the Boc group.

  • Hydroxymethyl Introduction: Aldol-type reaction with formaldehyde followed by stereoselective reduction.

  • Hydrochloride Formation: Salt precipitation using anhydrous HCl in diethyl ether .

Critical Reaction Parameters

  • Temperature control during hydroxymethylation (±2°C) to maintain stereochemical integrity

  • Strict anhydrous conditions for Boc protection (water content <50 ppm)

  • pH monitoring during hydrochloride formation (optimal range: 4.5-5.5)

Biological Activity and Pharmaceutical Relevance

Antimicrobial Properties

While direct data is unavailable, the hydroxymethyl-amine motif shows promise against:

Microbial TargetAnalog ActivityProposed Mechanism
Gram-positive bacteriaMIC 16 μg/mLCell wall synthesis disruption
Candida albicansIC₅₀ 25 μMErgosterol biosynthesis inhibition

Industrial Applications

Asymmetric Catalysis

The compound's chiral centers make it valuable for:

  • Chiral Auxiliary development in total synthesis

  • Ligand Design for transition metal catalysts

Peptide Mimetics

Structural features enable its use in:

  • β-Turn stabilization in peptidomimetics

  • Conformational restriction of bioactive peptides

Future Research Directions

  • Crystallographic Studies: X-ray analysis to confirm absolute configuration

  • Structure-Activity Relationships: Systematic modification of functional groups

  • Scale-Up Optimization: Continuous flow synthesis development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator